molecular formula C30H35IN2O8 B12383685 Duocarmycin SA intermediate-1

Duocarmycin SA intermediate-1

Cat. No.: B12383685
M. Wt: 678.5 g/mol
InChI Key: BKDGQGOUZAEPNP-LJQANCHMSA-N
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Description

Duocarmycin SA intermediate-1 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound is derived from the natural product duocarmycin SA, which was isolated from Streptomyces bacteria.

Preparation Methods

The synthesis of Duocarmycin SA intermediate-1 involves several steps, starting from indoline derivatives. One common synthetic route includes the conversion of indoline to an iodide derivative, followed by a palladium-catalyzed Mizoroki-Heck reaction with a dehydroalanine derivative to yield the desired intermediate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Key steps in the synthesis include:

Chemical Reactions Analysis

Duocarmycin SA intermediate-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines.

Major products formed from these reactions include various derivatives of the intermediate, which can be further modified for specific applications .

Scientific Research Applications

Duocarmycin SA intermediate-1 has a wide range of scientific research applications, including:

Mechanism of Action

Duocarmycin SA intermediate-1 exerts its effects by alkylating DNA. The compound binds to the minor groove of DNA and forms covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Duocarmycin SA intermediate-1 is similar to other compounds in the duocarmycin family, such as:

    Duocarmycin A: Another potent DNA-alkylating agent with similar structural features.

    CC-1065: A natural product with a similar mechanism of action but different structural characteristics.

    Yatakemycin: A related compound with even higher cytotoxicity

What sets this compound apart is its synthetic accessibility and potential for modification, making it a valuable tool in the development of targeted cancer therapies .

Properties

Molecular Formula

C30H35IN2O8

Molecular Weight

678.5 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate

InChI

InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1

InChI Key

BKDGQGOUZAEPNP-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC

Origin of Product

United States

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